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(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole

Cat. No.: B2704005
CAS No.: 392290-49-2
M. Wt: 290.41
InChI Key: ZFWZSYTWNOBFET-CCEZHUSRSA-N
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Description

Contextual Significance of Benzimidazole (B57391) Scaffolds in Organic and Medicinal Chemistry Research

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene (B151609) and imidazole (B134444) rings. This bicyclic scaffold is a vital pharmacophore in medicinal chemistry, forming the core structure of numerous clinically significant drugs. ekb.egcbijournal.com The versatility of the benzimidazole ring system allows for substitutions at various positions, which can significantly modulate the compound's biological activity. rroij.com

The significance of the benzimidazole scaffold is underscored by its presence in a wide array of pharmacologically active agents with diverse therapeutic applications, including:

Anticancer agents: Benzimidazole derivatives have been shown to interfere with various biological processes in cancer cells. researchgate.netresearchgate.net

Antiviral agents: Certain benzimidazole compounds are effective against a range of viruses. rroij.com

Anti-inflammatory agents: Derivatives of benzimidazole have demonstrated potent anti-inflammatory properties. researchgate.netnih.gov

Antimicrobial agents: The benzimidazole structure is a key component in many antibacterial and antifungal drugs.

The therapeutic potential of benzimidazoles stems from their ability to interact with various biological targets through mechanisms such as hydrogen bonding, π-π stacking, and metal ion chelation. researchgate.net This has led to extensive research into the synthesis and biological evaluation of novel benzimidazole derivatives.

Rationale for Investigating (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole

The investigation into this compound is driven by the aim of developing new chemical entities with enhanced or novel biological activities. The rationale for focusing on this specific molecule is based on the synergistic contribution of its three main components:

The Benzimidazole Core: As established, this scaffold is a privileged structure in medicinal chemistry, providing a solid foundation for the development of new therapeutic agents. ekb.eg

The Styryl Group: The presence of a styryl moiety at the C2 position is known to confer significant biological activity. Styryl derivatives of various heterocyclic compounds have been reported to possess anticancer and other pharmacological properties. nih.gov The planar nature of the styryl group can facilitate intercalation with biological macromolecules.

The unique combination of these three components in this compound makes it a promising candidate for investigation in drug discovery and materials science. smolecule.com Research into this compound aims to explore how these structural features collectively influence its chemical reactivity and biological efficacy. smolecule.com

Overview of Prior Research on Related Styryl- and Pentyl-Substituted Benzimidazole Derivatives

Prior research on benzimidazole derivatives provides a foundation for understanding the potential of this compound.

Styryl-Substituted Benzimidazoles:

Numerous studies have focused on the synthesis and biological evaluation of 2-styryl-benzimidazoles. For instance, (E)-2-styryl-1H-benzo[d]imidazole has been synthesized and investigated as a corrosion inhibitor. researchgate.netresearchgate.net Other research has explored the synthesis of various 2-styryl-1H-benzo[d]imidazole derivatives catalyzed by different agents. researchgate.net Furthermore, zinc complexes of (Z)-1-styryl-benzimidazole have been synthesized and characterized, indicating the coordinating potential of this class of compounds. mdpi.com In the realm of medicinal chemistry, styrylbenzene derivatives have been identified as potential selective anticancer agents. nih.gov

Pentyl-Substituted Benzimidazoles:

The collective findings from research on related styryl- and N-alkyl-substituted benzimidazoles suggest that the combination of these functional groups in this compound could lead to a compound with interesting and potentially useful biological and chemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2 B2704005 (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole CAS No. 392290-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pentyl-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c1-2-3-9-16-22-19-13-8-7-12-18(19)21-20(22)15-14-17-10-5-4-6-11-17/h4-8,10-15H,2-3,9,16H2,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWZSYTWNOBFET-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of E 1 Pentyl 2 Styryl 1h Benzo D Imidazole

Retrosynthetic Analysis of (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points, suggesting various forward synthetic pathways. The most logical disconnections are at the C-N bond of the pentyl group and the C-C double bond of the styryl moiety, as well as the bonds forming the imidazole (B134444) ring.

Pathway A involves the late-stage introduction of the pentyl group. This pathway disconnects the N-pentyl bond, leading to the precursor (E)-2-styryl-1H-benzo[d]imidazole and a pentyl halide. The 2-styryl-1H-benzo[d]imidazole can be further disconnected through two primary routes:

Route A1: Disconnection of the imidazole ring leads to o-phenylenediamine (B120857) and cinnamic acid or its derivatives. This is a classical approach to forming 2-substituted benzimidazoles.

Route A2: Disconnection at the styryl double bond suggests a condensation reaction between 2-methyl-1H-benzo[d]imidazole and benzaldehyde (B42025).

Pathway B focuses on forming the benzimidazole (B57391) ring with the pentyl group already in place. This approach starts with N-pentyl-o-phenylenediamine as a key intermediate.

Route B1: The N-pentyl-o-phenylenediamine can then undergo condensation with cinnamic acid or its derivatives to directly form the target molecule.

Route B2: Alternatively, N-pentyl-o-phenylenediamine can be condensed with acetic acid or a derivative to form 1-pentyl-2-methyl-1H-benzo[d]imidazole, which is then reacted with benzaldehyde to construct the styryl group.

These retrosynthetic pathways highlight the key starting materials required, such as o-phenylenediamine, cinnamic acid, benzaldehyde, and a pentylating agent, and set the stage for the discussion of various forward synthetic methodologies.

Classical Synthetic Approaches for 1,2-Disubstituted Benzimidazoles Applicable to this compound

Classical methods for the synthesis of benzimidazoles have been well-established for decades and can be readily adapted for the preparation of this compound. These methods often involve condensation reactions under acidic or high-temperature conditions.

Condensation Reactions with o-Phenylenediamines and Aldehydes/Carboxylic Acid Derivatives

The most prevalent classical method for synthesizing the benzimidazole core is the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a method known as the Phillips synthesis. nih.govresearchgate.net To obtain the 2-styryl substituent, cinnamic acid is the appropriate carboxylic acid. The reaction typically requires harsh dehydrating conditions, often involving strong acids like hydrochloric acid or polyphosphoric acid (PPA) at elevated temperatures. nih.govrasayanjournal.co.in

Pathway A1 (Forward Synthesis):

Step 1: Synthesis of (E)-2-styryl-1H-benzo[d]imidazole. o-Phenylenediamine is condensed with cinnamic acid in the presence of an acid catalyst (e.g., 4N HCl) under reflux conditions. researchgate.net The reaction proceeds via the formation of an intermediate amide, followed by cyclodehydration to yield the benzimidazole ring.

Step 2: N-Alkylation. The resulting (E)-2-styryl-1H-benzo[d]imidazole is then N-alkylated using a pentyl halide (e.g., 1-bromopentane) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net

An alternative to using cinnamic acid is the direct condensation of o-phenylenediamine with cinnamaldehyde (B126680). researchgate.net This reaction typically involves an oxidative cyclization step, where an oxidizing agent is used to facilitate the formation of the benzimidazole ring after the initial condensation. nih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization offers another route to the benzimidazole scaffold. In this approach, o-phenylenediamine is reacted with an aldehyde, and the resulting Schiff base intermediate undergoes an oxidative C-N bond formation. For the synthesis of the 2-styryl moiety, cinnamaldehyde would be the aldehyde of choice. Various oxidizing agents can be employed, including sodium metabisulfite (B1197395) (Na₂S₂O₅), benzoquinone, or even air, often in the presence of a catalyst. nih.govacs.org

This method can be applied to synthesize the (E)-2-styryl-1H-benzo[d]imidazole precursor, which can then be alkylated as described previously. Alternatively, if N-pentyl-o-phenylenediamine is used as the starting material, the reaction with cinnamaldehyde and an oxidant could potentially lead directly to the final product, this compound.

Modern and Green Chemistry Approaches for the Synthesis of this compound

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents and reagents. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating. nih.gov The synthesis of 1,2-disubstituted benzimidazoles is well-suited for microwave assistance. connectjournals.com

For the synthesis of this compound, several steps can be accelerated using microwaves:

The initial condensation of o-phenylenediamine with cinnamic acid or cinnamaldehyde can be performed under microwave irradiation, often in the presence of a solid support or a green solvent. connectjournals.com

The N-alkylation of (E)-2-styryl-1H-benzo[d]imidazole with a pentyl halide can also be efficiently carried out in a microwave reactor, significantly shortening the reaction time from hours to minutes. asianpubs.org

A study on the green synthesis of N-alkyl-2-styrylbenzimidazoles reported using microwave irradiation for the N-alkylation step, highlighting its efficiency. asianpubs.orgasianpubs.org

Reaction StepConventional MethodMicrowave-Assisted MethodReference
Benzimidazole Formation Reflux in acid (hours)Irradiation (minutes) connectjournals.com
N-Alkylation Stirring at high temp (hours)Irradiation (minutes) asianpubs.org

Catalyst-Free and Solvent-Free Reaction Conditions

Eliminating catalysts and solvents aligns perfectly with the principles of green chemistry, as it simplifies purification, reduces waste, and minimizes environmental impact. nih.gov

Solvent-Free Synthesis (Physical Grinding): A notable green method for the synthesis of N-alkyl-2-styrylbenzimidazoles involves the physical grinding of reactants in the solid phase at room temperature. asianpubs.orgasianpubs.org For instance, the N-alkylation of (E)-2-styryl-1H-benzo[d]imidazole can be achieved by grinding it with a pentyl halide, potassium carbonate (as a base), and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a mortar and pestle. asianpubs.org This method avoids the use of volatile organic solvents entirely.

Green Solvents: When a solvent is necessary, the use of green solvents is a preferable alternative to traditional volatile organic compounds. Glycerol (B35011) has been successfully employed as a recyclable and biodegradable solvent for the synthesis of 2-styrylbenzimidazoles. asianpubs.orgasianpubs.org The condensation of o-phenylenediamine with cinnamic acid or the reaction of 2-methylbenzimidazole (B154957) with benzaldehyde can be performed in glycerol at elevated temperatures. asianpubs.orgasianpubs.org Similarly, polyethylene (B3416737) glycol (PEG-600) has been used as a green solvent for N-alkylation reactions. asianpubs.orgresearchgate.net

The following table summarizes various green synthetic conditions applicable to the synthesis of the target compound's precursors or analogs.

MethodReactantsConditionsSolventYieldReference
Physical Grinding 2-Styrylbenzimidazole, Alkyl Halide, K₂CO₃, TBABRoom Temp, 10-15 minSolvent-FreeGood asianpubs.orgasianpubs.org
Glycerol-Mediated o-Phenylenediamine, Cinnamic Acid170-180 °C, 1 hGlycerolGood asianpubs.orgasianpubs.org
PEG-600 Mediated 2-Styrylbenzimidazole, Alkyl Halide80-90 °C, 2-3 hPEG-600Good asianpubs.orgresearchgate.net
Microwave Irradiation 2-Styrylbenzimidazole, Alkyl Halide, K₂CO₃MW, 2-3 minSolvent-FreeGood asianpubs.orgasianpubs.org

These modern approaches offer significant advantages in terms of efficiency, environmental impact, and simplicity, making them highly attractive for the synthesis of this compound and its derivatives.

Utilization of Ionic Liquids or Nanoporous Catalysts in Synthesis

Modern synthetic strategies for the formation of the 2-styryl-benzimidazole intermediate often employ ionic liquids or nanoporous catalysts to enhance reaction efficiency and promote green chemistry principles.

Ionic Liquids: Ionic liquids (ILs) have been investigated as catalysts and solvents in the synthesis of benzimidazole derivatives. For the N-alkylation step, basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) can be used to facilitate the reaction between 2-styryl-1H-benzo[d]imidazole and an alkyl halide under solvent-free conditions. The use of ILs can lead to high yields and simplified work-up procedures.

Nanoporous Catalysts: Nanoporous materials, owing to their high surface area and active sites, are effective catalysts for the condensation reaction between o-phenylenediamine and cinnamic acid to form the 2-styryl-benzimidazole core.

Zinc Oxide Nanoparticles (ZnO NPs): ZnO nanoparticles have been successfully used as a reusable catalyst for the synthesis of 2-aryl-benzimidazoles. semanticscholar.orgnih.gov The reaction is typically carried out by stirring a mixture of the o-phenylenediamine, an aldehyde (in this case, cinnamaldehyde could be an alternative to cinnamic acid), and a catalytic amount of ZnO NPs. semanticscholar.orgnih.gov This method often proceeds under mild conditions, such as at room temperature, and can be performed in green solvents like ethanol (B145695) or even under solvent-free conditions. semanticscholar.orgnih.gov The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. researchgate.net

Silica-supported Phosphotungstic Acid (PTA/SiO₂): Heteropoly acids supported on materials like silica (B1680970) are also efficient catalysts. For the synthesis of 2-styryl-1H-benzo[d]imidazole from cinnamic acid and o-phenylenediamine, SiO₂-supported phosphotungstic acid has been shown to be effective. The optimization of reaction conditions, such as the molar ratio of reactants, catalyst loading, and reaction time, is crucial for achieving high yields. For instance, a yield of 86.8% was reported under optimized conditions.

Stereoselective Synthesis of the (E)-Styryl Moiety in this compound

The stereochemistry of the styryl group is a critical aspect of the target molecule. The desired (E)-isomer is typically obtained through the use of (E)-cinnamic acid (trans-cinnamic acid) as a starting material. The condensation reaction between o-phenylenediamine and trans-cinnamic acid proceeds with retention of the double bond geometry. This stereoselectivity is a direct consequence of the mechanism of the condensation reaction, where the carbon-carbon double bond of the cinnamic acid is not involved in the bond-forming steps that lead to the benzimidazole ring. Therefore, the trans-configuration of the styryl moiety is preserved in the final product.

The reaction involves the initial formation of an amide bond between one of the amino groups of o-phenylenediamine and the carboxylic acid of cinnamic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. Throughout this process, the stereochemistry of the styryl double bond remains unchanged.

Optimization of Reaction Conditions and Yields for this compound

Step 1: Synthesis of (E)-2-styryl-1H-benzo[d]imidazole

The condensation of o-phenylenediamine with trans-cinnamic acid can be optimized by varying the catalyst, solvent, temperature, and reaction time. The use of nanoporous catalysts like ZnO NPs or PTA/SiO₂ has been shown to give high yields.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Phenyl-1H-benzo[d]imidazole using ZnO Nanoparticles (Data for the closely related 2-phenyl-1H-benzo[d]imidazole is used as a model for optimization)

EntryCatalyst Amount (mg)SolventTemperature (°C)Time (min)Yield (%)
15EthanolRoom Temp1098
210EthanolRoom Temp599
35WaterRoom Temp3085
45AcetonitrileRoom Temp2590
55DichloromethaneRoom Temp4575
60EthanolRoom Temp60No Reaction

This table is interactive. You can sort and filter the data.

Step 2: N-pentylation of (E)-2-styryl-1H-benzo[d]imidazole

The N-alkylation of the 2-styryl-benzimidazole intermediate is typically carried out using a pentyl halide (e.g., 1-bromopentane) in the presence of a base. "Green" methodologies for this step have been developed, utilizing alternative solvents and energy sources.

A general procedure involves the reaction of 2-styryl-benzimidazole with an alkylating agent in the presence of a base like potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). The reaction can be performed under solvent-free conditions by physical grinding or in a green solvent like polyethylene glycol (PEG-600) under microwave irradiation.

Table 2: Yields of N-Alkyl-2-styrylbenzimidazoles under Different Conditions

EntryAlkylating AgentMethodTimeYield (%)
1Ethyl bromideGrinding10 min90
2Ethyl bromideMicrowave (PEG-600)5 min92
3Propyl bromideGrinding12 min88
4Propyl bromideMicrowave (PEG-600)5 min90
5Butyl bromideGrinding15 min85
6Butyl bromideMicrowave (PEG-600)6 min88

This table is interactive. You can sort and filter the data.

The optimization of this step would involve screening different bases (e.g., K₂CO₃, NaOH, KOH), solvents (e.g., DMF, DMSO, PEG-600), temperatures, and reaction times to maximize the yield of the desired N-pentyl product while minimizing the formation of by-products. The use of microwave irradiation can significantly reduce the reaction time and improve yields.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of E 1 Pentyl 2 Styryl 1h Benzo D Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the molecular structure can be assembled.

1H-NMR Spectroscopic Analysis for Proton Environments

The 1H-NMR spectrum of (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons.

The aromatic region of the spectrum would likely display signals for the protons of the benzimidazole (B57391) and styryl moieties. The four protons on the benzimidazole ring are expected to appear as complex multiplets in the range of δ 7.20-7.80 ppm. The protons of the styryl group, particularly the vinylic protons, are crucial for confirming the (E)-stereochemistry. These would likely resonate as doublets with a large coupling constant (J), typically around 15-18 Hz, which is characteristic of a trans-configuration.

The aliphatic protons of the N-pentyl group would be observed in the upfield region of the spectrum. The methylene (B1212753) group attached directly to the nitrogen atom of the benzimidazole ring is expected to be the most deshielded of the aliphatic protons, likely appearing as a triplet around δ 4.20-4.40 ppm. The subsequent methylene groups would resonate at progressively higher fields, with the terminal methyl group appearing as a triplet around δ 0.90 ppm.

Table 1: Predicted 1H-NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Benzimidazole-H 7.20 - 7.80 m -
Styryl-H (vinylic) 6.80 - 7.60 d ~16
Styryl-H (phenyl) 7.30 - 7.60 m -
N-CH2- 4.20 - 4.40 t ~7
-(CH2)3- 1.20 - 1.90 m -

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

13C-NMR Spectroscopic Analysis for Carbon Framework

The 13C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. For this compound, the spectrum would be characterized by signals in both the aromatic and aliphatic regions.

The carbon atom at the 2-position of the benzimidazole ring (C2), being attached to two nitrogen atoms and the styryl group, is expected to be significantly deshielded, with a predicted chemical shift in the range of δ 150-155 ppm. The other aromatic carbons of the benzimidazole and styryl groups would resonate between δ 110-145 ppm. The vinylic carbons of the styryl group would also appear in this region.

The aliphatic carbons of the N-pentyl group would be found in the upfield region of the spectrum. The carbon of the methylene group attached to the nitrogen atom would be the most deshielded of the aliphatic carbons, with a predicted chemical shift around δ 45-50 ppm. The other methylene carbons would appear between δ 20-35 ppm, and the terminal methyl carbon would be the most shielded, resonating at approximately δ 14 ppm.

Table 2: Predicted 13C-NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 (Benzimidazole) 150 - 155
Aromatic & Vinylic Carbons 110 - 145
N-CH2- 45 - 50
-(CH2)3- 20 - 35

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in tracing the connectivity within the pentyl chain and confirming the coupling between the vinylic protons of the styryl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the pentyl group and the benzimidazole ring, as well as the connectivity between the styryl group and the benzimidazole ring. For instance, a correlation between the N-CH2 protons and the C2 and C7a carbons of the benzimidazole ring would confirm the N-alkylation site.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This accurate mass measurement allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula (C20H22N2). The expected exact mass would be calculated and compared with the experimentally determined value to confirm the molecular formula with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The analysis of these fragments provides valuable information about the structure of the original molecule.

For this compound, characteristic fragmentation pathways would be expected. A common fragmentation would be the cleavage of the pentyl group. This could occur via alpha-cleavage adjacent to the nitrogen atom or through the loss of the entire pentyl radical. Another expected fragmentation pathway would involve the cleavage of the styryl group. The fragmentation pattern would help to confirm the presence and connectivity of both the pentyl and styryl substituents on the benzimidazole core.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Predicted m/z Description
[M]+• 290.1783 Molecular Ion
[M - C4H9]+ 233.1079 Loss of a butyl radical from the pentyl chain
[M - C5H11]+ 219.0922 Loss of the pentyl radical
[C8H7]+ 103.0548 Styryl cation

Note: These are predicted m/z values based on the expected molecular formula and common fragmentation pathways. Actual experimental values may show slight variations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the benzimidazole ring, the styryl group, and the pentyl chain.

The benzimidazole core is characterized by several key vibrations. The N-H stretching vibration is typically absent due to the substitution at the N-1 position with a pentyl group. However, the C=N stretching vibration within the imidazole (B134444) ring is expected to appear in the 1590–1650 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations from the benzene (B151609) part of the benzimidazole and the styryl group are anticipated above 3000 cm⁻¹.

The styryl moiety introduces several specific signals. The C=C stretching of the alkene is typically observed around 1600–1650 cm⁻¹. The trans-configuration of the double bond is confirmed by the presence of a strong out-of-plane C-H bending vibration for the trans-alkene hydrogens, which typically appears in the 960–980 cm⁻¹ range. The pentyl group primarily contributes C-H stretching vibrations from its CH₂ and CH₃ groups, which are expected in the 2850–2960 cm⁻¹ region, as well as C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹.

A summary of the expected characteristic IR absorption bands is presented in the table below.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3000 - 3100C-H StretchAromatic (Benzimidazole, Styryl)
2850 - 2960C-H StretchAliphatic (Pentyl group)
1600 - 1650C=C StretchAlkene (Styryl group)
1590 - 1650C=N StretchImidazole ring
1450 - 1600C=C StretchAromatic rings
1375 & 1465C-H BendAliphatic (Pentyl group)
960 - 980C-H Bend (out-of-plane)Trans-alkene (Styryl group)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly for compounds with conjugated systems. The structure of this compound features an extended π-conjugated system that includes the benzimidazole ring, the ethenyl bridge, and the phenyl ring of the styryl group. This extensive conjugation is expected to result in strong absorption bands in the UV-Vis region.

The primary electronic transitions observed for this type of chromophore are π → π* transitions. The benzimidazole moiety itself has characteristic absorptions, but the conjugation with the styryl group causes a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths. The electronic absorption properties of such push-pull styryl-benzimidazole dyes are known to be sensitive to the electronic character of substituents and the polarity of the solvent. nih.gov

The main absorption band would be attributed to the π → π* transition of the entire conjugated system. A secondary band at a shorter wavelength, corresponding to a localized π → π* transition within the benzimidazole or phenyl rings, may also be observed. The high molar absorptivity (ε) associated with these bands is indicative of the allowed nature of these electronic transitions.

Transition TypeChromophoreExpected Wavelength Region
π → πExtended conjugated system (Benzimidazole-Styryl)> 300 nm
π → πLocalized Aromatic System~250-280 nm

Single-Crystal X-ray Diffraction Analysis of Related Benzimidazole Derivatives and Potential for this compound

While a specific single-crystal X-ray diffraction analysis for this compound is not available in the cited literature, extensive studies on related benzimidazole derivatives provide a strong basis for predicting its solid-state structure and molecular packing. researchgate.netmdpi.com X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in a crystal lattice.

Analysis of similar structures, such as dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II) and other 1,2-disubstituted benzimidazoles, reveals common structural motifs. researchgate.netmdpi.com The benzimidazole core is generally planar or nearly planar. The orientation of the styryl and pentyl substituents relative to this core would be defined by specific torsion angles, which are influenced by steric hindrance and crystal packing forces. The pentyl chain is expected to be flexible, potentially adopting multiple conformations within the crystal structure.

ParameterExample: Dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II) mdpi.comExample: A bis(pyridinyl)-substituted benzimidazole nih.gov
Crystal SystemTriclinicMonoclinic / Orthorhombic / Triclinic (Polymorphs)
Space GroupP-1C2/c / Pnma / P-1

Intermolecular Interactions (e.g., C-H···π, Hydrogen Bonding)

The supramolecular architecture of crystalline benzimidazole derivatives is primarily governed by a combination of weak intermolecular interactions. researchgate.net Since this compound lacks traditional hydrogen bond donors (like N-H), its crystal packing would be dominated by other interactions.

C-H···π Interactions: These are significant interactions where a C-H bond (from the pentyl chain or aromatic rings) acts as a weak acid, donating its hydrogen to the electron-rich π-system of an adjacent benzimidazole or styryl ring. These interactions play a crucial role in building the three-dimensional structure. researchgate.net

π-π Stacking: The planar aromatic systems of the benzimidazole and styryl groups are expected to engage in π-π stacking interactions. These can occur in a face-to-face or offset (displaced) arrangement, contributing significantly to the crystal's stability.

C-H···N Hydrogen Bonding: Weak hydrogen bonds can form between aromatic or aliphatic C-H groups and the nitrogen atom (N-3) of the imidazole ring of a neighboring molecule. Studies on related compounds show that C-H···N interactions are common and help form dimers or chain-like motifs in the crystal structure. researchgate.netmdpi.comnih.gov

These varied interactions collectively dictate the final crystal packing, leading to a complex and stable three-dimensional architecture. researchgate.net

Theoretical and Computational Chemistry Studies of E 1 Pentyl 2 Styryl 1h Benzo D Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzimidazole (B57391) derivatives to determine optimized molecular geometry, electronic properties, and spectroscopic features. researchgate.netmdpi.com DFT calculations for (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole would involve solving the Kohn-Sham equations to find the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. Such studies on related benzimidazoles have successfully elucidated structural characteristics and electronic behavior. nih.gov For instance, DFT has been used to study the parent compound, (E)-2-styryl-1H-benzo[d]imidazole, revealing details about its adsorption on metal surfaces. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For benzimidazole derivatives, FMO analysis helps in understanding their charge transfer characteristics and potential as NLO materials or in other electronic applications. nih.gov Global reactivity parameters such as hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.govgrafiati.com

Table 1: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for Benzimidazole Derivatives (Illustrative Data)

This table presents typical values for related benzimidazole compounds as found in the literature to illustrate the concepts. Specific values for this compound would require dedicated DFT calculations.

ParameterSymbolFormulaTypical Value Range (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--5.5 to -6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.5 to -2.5
Energy GapEgapELUMO - EHOMO3.5 to 5.0
Hardnessη(ELUMO - EHOMO) / 21.75 to 2.5
SoftnessS1 / (2η)0.20 to 0.29
Electronegativityχ-(EHOMO + ELUMO) / 23.5 to 4.5
Electrophilicity Indexωχ² / (2η)2.4 to 4.0

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites within a molecule. nih.gov An MEP map illustrates the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red and yellow colors represent areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential, which are prone to nucleophilic attack. nih.gov Green areas correspond to neutral potential. nih.gov

For a molecule like this compound, an MEP map would likely show negative potential localized around the nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons. In contrast, the hydrogen atoms, particularly the one on the imidazole nitrogen (if present and not substituted), would exhibit a positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. nih.gov

DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. researchgate.net This theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. nih.gov

Comparing the computed spectrum with an experimental one helps confirm the molecular structure and assign specific absorption bands to corresponding vibrational modes, such as C-H stretching, C=N stretching, or aromatic ring deformations. researchgate.net For 2-substituted benzimidazoles, studies have shown a good correlation between vibrational frequencies calculated using methods like B3LYP and the experimentally observed frequencies. researchgate.netnih.gov Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to even better agreement with experimental data. nih.gov

Non-linear optical (NLO) materials are of great interest for applications in modern technologies like telecommunications and optical computing. DFT provides a reliable method for predicting the NLO properties of molecules. The key parameters calculated are the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational flexibility and intermolecular interactions. nih.gov

For this compound, MD simulations could be used to explore the flexibility of the pentyl chain and the rotational freedom around the single bond connecting the styryl group to the benzimidazole core. Such simulations are particularly useful for understanding how the molecule might interact with a biological target, such as a protein active site, or adsorb onto a surface. researchgate.net By simulating the molecule in a relevant environment (e.g., in water or interacting with a lipid bilayer), researchers can gain insights into its stability, preferred conformations, and binding mechanisms. nih.govqu.edu.qa Analysis of parameters like the root-mean-square deviation (RMSD) during the simulation can indicate the stability of the molecule or a molecule-protein complex. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches

Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a bridge between the high accuracy of quantum mechanics and the efficiency of classical molecular mechanics. This hybrid approach is ideal for studying chemical reactions or electronic phenomena within a large, complex system like a protein or in a solution. kit.edu

In a QM/MM simulation, the region of primary interest—for example, the benzimidazole core of the molecule where a chemical reaction or electronic excitation occurs—is treated with a computationally intensive QM method like DFT. The rest of the system, such as the surrounding protein, solvent molecules, and the molecule's own aliphatic parts (like the pentyl chain), is treated using a less demanding MM force field. kit.edu This partitioning allows for an accurate description of the reactive center while remaining computationally feasible for the entire system. For studying this compound in a biological context, such as its interaction with an enzyme, the QM/MM approach would be indispensable for modeling bond-breaking/forming events or charge transfer processes accurately. kit.edu

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides powerful tools to investigate the reaction mechanisms of complex organic molecules such as this compound. These theoretical studies offer deep insights into the electronic structure and predict the likely pathways for chemical transformations. By modeling the reactants, transition states, and products, researchers can elucidate the step-by-step processes of a reaction, which is often challenging to observe experimentally.

For benzimidazole derivatives, DFT calculations are commonly employed to map out the potential energy surface of a reaction. acs.orgresearchgate.net This involves optimizing the geometries of all species involved and calculating their energies. A key aspect of this is the identification of transition states, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter that determines the reaction rate.

In the context of the synthesis of this compound, computational models can predict the most plausible reaction mechanism. For instance, in the condensation reaction between an N-pentyl-o-phenylenediamine and a styryl-aldehyde derivative, DFT can be used to compare different possible pathways, such as variations in the cyclization and dehydration steps. mdpi.com

A hypothetical reaction pathway for the formation of a related benzimidazole derivative is presented in Table 1, illustrating the type of data that can be obtained from such computational studies. This includes the relative energies of intermediates and the activation energies for each step.

Table 1: Hypothetical DFT Calculation Results for a Benzimidazole Synthesis Reaction Step

StepSpeciesRelative Energy (kcal/mol)Activation Energy (kcal/mol)
1. Nucleophilic AttackReactants0.015.2
Intermediate I-5.7
2. CyclizationIntermediate I-5.720.5
Transition State II14.8
Intermediate II-12.3
3. DehydrationIntermediate II-12.318.9
Product + H₂O-25.6

Note: This table is illustrative and represents the type of data generated from computational studies on reaction mechanisms of similar compounds.

Furthermore, computational analysis can shed light on the reactivity of this compound itself. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can predict the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO is also an indicator of the molecule's chemical reactivity and stability. researchgate.net Molecular Electrostatic Potential (MEP) maps can further identify the electron-rich and electron-deficient regions of the molecule, providing a visual guide to its reactive centers. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for designing new drugs and optimizing the properties of existing ones. nih.govresearchgate.netresearchgate.net These studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. Computational descriptors, which are numerical representations of a molecule's properties, are the foundation of QSAR modeling.

For a molecule like this compound, a wide range of computational descriptors can be calculated to build a QSAR model. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and HOMO/LUMO energies. nih.gov These are often calculated using quantum mechanical methods like DFT.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the partition coefficient (logP) is a common hydrophobic descriptor.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of its atoms.

Once a set of descriptors is calculated for a series of related benzimidazole derivatives with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to develop a QSAR model. researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

An example of the types of descriptors that might be used in a QSAR study of benzimidazole derivatives is shown in Table 2.

Table 2: Examples of Computational Descriptors for QSAR Modeling

Descriptor TypeDescriptor NameDescription
ElectronicHOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Dipole MomentA measure of the overall polarity of the molecule.
StericMolecular VolumeThe volume occupied by the molecule.
Connolly Surface AreaThe solvent-accessible surface area of the molecule.
HydrophobicLogPThe logarithm of the partition coefficient between octanol (B41247) and water.
TopologicalWiener IndexA distance-based index that reflects the branching of the molecular skeleton.

Note: This table provides examples of descriptors used in QSAR studies of heterocyclic compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by analyzing the 3D fields around the molecules. researchgate.netmdpi.com These models can generate contour maps that visualize the regions where changes in steric, electrostatic, or hydrophobic properties are likely to increase or decrease biological activity, offering valuable insights for rational drug design. researchgate.net For this compound, such studies could reveal how modifications to the pentyl chain, the styryl group, or the benzimidazole core could enhance its desired biological effects.

Reactivity and Derivatization Strategies of E 1 Pentyl 2 Styryl 1h Benzo D Imidazole

Electrophilic Aromatic Substitution on the Benzimidazole (B57391) Core

The benzimidazole nucleus of (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the fused imidazole (B134444) ring and the existing substituents. Generally, electrophilic attack occurs on the benzene (B151609) portion of the benzimidazole core.

Nitration: The nitration of benzimidazole derivatives typically occurs on the benzene ring. For instance, studies on similar 2-alkyl-benzimidazoles have shown that mononitration with reagents like a mixture of nitric acid and sulfuric acid introduces a nitro group at the 6-position (or the equivalent 5-position, depending on tautomerization in N-unsubstituted analogs) researchgate.net. In the case of this compound, the substitution is expected to occur preferentially at the 4, 5, 6, or 7 positions, with the precise location influenced by reaction conditions and the electronic effects of the styryl and pentyl groups. Efficient nitration procedures, such as using KNO3/H2SO4, have been employed for other benzimidazole systems, demonstrating the feasibility of introducing multiple nitro groups under controlled conditions mdpi.com.

Halogenation: Direct halogenation of the benzimidazole core can be achieved using various halogenating agents. For example, reacting a 2,5-dimethylbenzimidazole with a saturated solution of bleaching powder can introduce a chlorine atom onto the imidazole nitrogen researchgate.netresearchgate.net. However, substitution on the benzene ring is also common. The positions of halogenation would be similar to those of nitration, primarily on the carbocyclic ring.

The outcomes of these substitution reactions are summarized in the table below.

Reaction TypeReagentsExpected Position of Substitution
NitrationHNO₃ / H₂SO₄6-position
HalogenationCl₂, Br₂, Bleaching PowderBenzene ring (4,5,6,7-positions)

Nucleophilic Attack and Alkylation at Nitrogen Centers

The benzimidazole ring contains two nitrogen atoms. In this compound, the N1 position is already alkylated with a pentyl group. The remaining sp2-hybridized nitrogen at the N3 position is available for nucleophilic attack and further alkylation.

This reaction, often referred to as quaternization, involves treating the parent compound with an alkyl halide (e.g., methyl iodide, ethyl bromide). The N3 atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a benzimidazolium salt. This transformation introduces a positive charge on the imidazole ring, significantly altering the electronic properties and solubility of the molecule. Such quaternization is a common strategy in the derivatization of nitrogen-containing heterocycles to modify their biological activities. Studies on related benzimidazole systems, such as 1,2,4-triazolo[2,3-a]benzimidazole-2-thione, have demonstrated that after initial S-alkylation, further alkylation can occur on a ring nitrogen atom using an additional equivalent of an alkyl halide nih.gov.

Modifications of the Pentyl Side Chain

The pentyl side chain at the N1 position offers another site for derivatization, primarily through free-radical reactions. The C-H bonds of the alkyl chain can be targeted for functionalization, particularly through halogenation.

Free-Radical Halogenation: The side-chain halogenation of alkyl-substituted aromatic compounds is a well-established transformation pearson.comyoutube.com. This reaction typically proceeds via a free-radical mechanism, initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile). Reagents such as N-bromosuccinimide (NBS) are commonly used for the selective bromination of positions adjacent to an activating group (benzylic or allylic positions) orgoreview.comlibretexts.orglibretexts.org. While the pentyl group in the target molecule lacks a classical benzylic position, radical abstraction of a hydrogen atom can still occur along the chain, followed by reaction with a halogen. The selectivity might be low, potentially leading to a mixture of mono-halogenated isomers. The resulting alkyl halides are valuable intermediates that can undergo subsequent nucleophilic substitution or elimination reactions to introduce a wide range of functional groups.

ReactionReagentsPotential Products
BrominationN-Bromosuccinimide (NBS), light/heatMixture of brominated pentyl chain isomers
ChlorinationCl₂, light/heatMixture of chlorinated pentyl chain isomers

Reactions Involving the Styryl Double Bond

The exocyclic carbon-carbon double bond in the styryl moiety is a key site for reactivity, allowing for various addition and cycloaddition reactions.

Hydrogenation: The double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This transformation converts the this compound into 1-pentyl-2-(2-phenylethyl)-1H-benzo[d]imidazole, saturating the styryl linkage. This modification can be used to probe structure-activity relationships by altering the geometry and flexibility of the linker between the benzimidazole and phenyl rings.

Cycloaddition Reactions: The styryl group can act as a dipolarophile or dienophile in cycloaddition reactions. For instance, [3+2] cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings mdpi.com. In the presence of a suitable 1,3-dipole, such as an azide (B81097) or a nitrile oxide, the styryl double bond can react to form complex polycyclic structures. Research on other heterocyclic systems has demonstrated the feasibility of using [3+2] cycloaddition to create novel spirooxindole compounds, highlighting the synthetic utility of this approach mdpi.com.

Functionalization of the Benzimidazole Ring System

Beyond electrophilic substitution, the benzimidazole ring can be functionalized using modern cross-coupling methodologies. These reactions are highly versatile for forming carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Cross-Coupling: Palladium- and nickel-catalyzed cross-coupling reactions are particularly effective for the derivatization of heterocyclic compounds rsc.org. To utilize these methods, the benzimidazole core must first be halogenated, typically at one of the positions on the benzene ring (e.g., 4, 5, 6, or 7-bromo or iodo derivatives). The resulting halo-benzimidazole can then be coupled with a variety of partners. For example, a Suzuki-Miyaura coupling with an arylboronic acid would introduce a new aryl or heteroaryl substituent lookchem.com.

Alternatively, direct C-H activation/functionalization offers a more atom-economical approach by avoiding the pre-halogenation step nih.govnih.gov. Catalytic systems, often based on palladium, rhodium, or copper, can activate a C-H bond on the benzimidazole ring (most commonly at the C2 position, though other positions are possible) and couple it with a suitable partner, such as an aryl halide or another heterocycle rsc.orgacs.org.

Synthesis of Hybrid Molecules Incorporating this compound as a Core Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in drug discovery dergipark.org.tr. This compound serves as an excellent core scaffold for the design of such hybrid molecules due to its established biological relevance and multiple points for derivatization nih.govdaneshyari.com.

Mechanistic Investigations of Chemical Interactions Involving E 1 Pentyl 2 Styryl 1h Benzo D Imidazole

Adsorption Mechanism Studies on Metal Surfaces (e.g., Corrosion Inhibition)

(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole and its derivatives have demonstrated significant potential as corrosion inhibitors for metals, particularly for steel in acidic environments. The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. The mechanism of this adsorption involves the interplay of various molecular features. The benzimidazole (B57391) ring, with its nitrogen heteroatoms and π-electrons, plays a crucial role in the adsorption process. These features allow the molecule to coordinate with the metal surface, effectively blocking the active sites for corrosion.

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) Insights

Electrochemical techniques are pivotal in elucidating the corrosion inhibition mechanisms of compounds like this compound. Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) are two such powerful methods.

Potentiodynamic Polarization (PDP) studies on related benzimidazole derivatives reveal that they often function as mixed-type inhibitors. This means they influence both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The addition of the inhibitor to the corrosive solution leads to a decrease in the corrosion current density (i_corr), indicating a reduction in the corrosion rate. For instance, studies on guanidine (B92328) benzothiazole (B30560) derivatives showed that both anodic and cathodic branches of the Tafel plots are affected by the inhibitor's presence. nih.gov This suggests that the inhibitor molecules adsorb on the steel surface, blocking both the sites for iron dissolution and hydrogen evolution. nih.gov The inhibition efficiency generally increases with the concentration of the inhibitor. nih.gov

Electrochemical Impedance Spectroscopy (EIS) provides further insights into the formation of a protective film on the metal surface. The Nyquist plots obtained from EIS measurements for steel in the presence of benzimidazole-based inhibitors typically show an increase in the diameter of the semicircle with increasing inhibitor concentration. This indicates an increase in the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. The increase in R_ct values confirms the formation of an adsorbed layer that impedes the charge transfer process at the metal-solution interface. Furthermore, a decrease in the double-layer capacitance (C_dl) is often observed, which is attributed to the replacement of water molecules at the metal surface by the inhibitor molecules, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer.

A study on a novel pyrazole (B372694) derivative, which shares structural similarities with the benzimidazole core, demonstrated a high inhibition efficiency, with EIS results showing increased charge transfer resistance and decreased double-layer capacitance upon inhibitor addition. nih.gov

Surface Morphology Characterization (SEM, AFM) of Adsorbed Films

The formation of a protective film by this compound and similar inhibitors on metal surfaces can be visualized using surface morphology characterization techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

Scanning Electron Microscopy (SEM) analysis of metal surfaces exposed to corrosive media with and without the inhibitor provides direct evidence of the protective film. In the absence of the inhibitor, the metal surface typically exhibits significant damage, such as pitting and uniform corrosion. However, in the presence of an effective inhibitor, the surface appears much smoother and less damaged, indicating the formation of a protective layer. nih.govqu.edu.qa Energy Dispersive X-ray (EDX) analysis, often coupled with SEM, can confirm the presence of elements from the inhibitor molecule (like nitrogen and carbon) on the metal surface, further supporting the adsorption mechanism. nih.gov

While specific AFM data for this compound was not found, AFM is a powerful tool to characterize the topography of the adsorbed film at the nanoscale, providing information on its thickness, uniformity, and roughness.

Adsorption Isotherm Modeling (e.g., Langmuir Isotherm)

To understand the interaction between the inhibitor molecules and the metal surface, adsorption isotherms are used to model the adsorption process. The Langmuir adsorption isotherm is frequently applied to describe the adsorption of benzimidazole-based corrosion inhibitors. researchgate.net This model assumes that the inhibitor molecules form a monolayer on the metal surface and that there are a fixed number of adsorption sites, each holding one adsorbate molecule. researchgate.net

The degree of surface coverage (θ), determined from electrochemical data, is related to the inhibitor concentration (C). The linear relationship between C/θ and C, with a correlation coefficient close to unity, indicates that the adsorption process follows the Langmuir isotherm. researchgate.net This suggests that the inhibitor molecules adsorb onto the metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms and the metal). A study on (E)-2-styryl-1H-benzo[d]imidazole as a corrosion inhibitor for carbon steel found that its adsorption followed the Langumur isotherm. researchgate.net

Mechanistic Pathways of Bioactivity (Molecular and Cellular Level)

The benzimidazole scaffold, a core component of this compound, is a well-known pharmacophore present in a variety of biologically active compounds. researchgate.net This structural motif is similar to naturally occurring purines, allowing it to interact with various biological macromolecules. mdpi.com

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

The biological activity of benzimidazole derivatives often stems from their ability to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their function. smolecule.com

Enzyme Inhibition: A significant mechanism of action for many benzimidazole-containing compounds is the inhibition of key enzymes involved in cellular processes. For instance, certain benzimidazole derivatives have been shown to be potent kinase inhibitors. smolecule.com Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. The this compound molecule, with its specific structural features, has the potential to bind to the active site of kinases, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2), thereby inhibiting their activity and disrupting downstream signaling pathways that promote cell proliferation. smolecule.com

DNA Binding and Intercalation Mechanisms

Another important mechanism through which benzimidazole derivatives can exert their biological effects is by interacting with DNA. These interactions can occur through various modes, including groove binding and intercalation.

DNA Intercalation: Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. The planar aromatic structure of the benzimidazole ring system is well-suited for this type of interaction. This insertion can lead to structural distortions in the DNA, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. researchgate.net Studies on novel imidazolyl derivatives of 1,8-acridinedione have shown that these compounds can act as DNA intercalating agents. researchgate.net Similarly, new imidazole-2-thiones linked to acenaphythylenone have been designed as dual DNA intercalators and topoisomerase II inhibitors. nih.govnih.gov Topoisomerase II is an enzyme that plays a critical role in managing DNA topology, and its inhibition can lead to DNA damage and apoptosis. nih.govnih.gov While direct evidence for this compound as a DNA intercalator is not yet established, its structural features suggest this as a plausible mechanism of bioactivity.

Modulation of Cellular Pathways (without clinical data)

The benzimidazole scaffold, a key component of this compound, is recognized for its diverse biological activities, including the modulation of various cellular pathways implicated in pathological conditions. Research into compounds with similar structural features suggests that this compound likely exerts its influence through several key mechanisms, primarily related to apoptosis and kinase signaling.

Apoptosis Regulation:

This compound is anticipated to influence apoptotic pathways through the regulation of key pro-apoptotic and anti-apoptotic proteins. smolecule.com It is proposed that the compound promotes programmed cell death by modulating the expression levels of critical apoptotic regulatory proteins, particularly those belonging to the B-cell lymphoma 2 (Bcl-2) protein family. smolecule.com Investigations into structurally analogous benzimidazole derivatives have revealed a significant upregulation of pro-apoptotic proteins such as BCL2 Associated X (Bax) protein and caspase enzymes. smolecule.com

A mechanistic study on a novel benzimidazole-hydrazone hybrid provides further insight into the potential apoptotic pathway. This study demonstrated that the compound induced cell cycle arrest and apoptosis in liver cancer cells. This was associated with an increase in the expression of the pro-apoptotic proteins caspase-3 and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov This dual action of upregulating apoptotic promoters and downregulating inhibitors is a hallmark of many anticancer agents.

The antiproliferative activity of styryl-substituted benzimidazoles has been documented, with compounds structurally similar to this compound demonstrating notable cytotoxic effects against various cancer cell lines. smolecule.com The presence of the styryl group at the 2-position of the benzimidazole ring is considered a significant contributor to this antiproliferative activity. smolecule.com The table below summarizes the half-maximal inhibitory concentration (IC50) values for some related benzimidazole derivatives, illustrating their cytotoxic potential.

Compound IDCancer Cell LineIC50 (µM)
6c MCF-712.45
HepG215.72
HCT-11621.48
A-54918.33
6h MCF-78.12
HepG29.27
HCT-11611.84
A-54910.46
6i MCF-77.82
HepG28.15
HCT-11610.21
A-5499.88
6j MCF-710.53
HepG212.81
HCT-11614.67
A-54913.29

Data adapted from a study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides, which share the core benzimidazole structure. nih.gov

Kinase Signaling Pathway Inhibition:

Benzimidazole derivatives are also recognized as potent inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov The molecular structure of these compounds allows them to interact with the active sites of kinases, thereby blocking their activity and disrupting the downstream signaling cascades that are often hyperactive in cancer cells.

Studies on multi-kinase inhibitors incorporating the benzimidazole scaffold have shown significant inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov For instance, certain benzimidazole-hydrazide hybrids have demonstrated potent inhibitory effects against these kinases, with IC50 values comparable to established tyrosine kinase inhibitors. nih.gov The inhibition of these kinases can halt the cell cycle and prevent the proliferation of cancer cells. While direct evidence for this compound is not available, its structural similarity to known kinase inhibitors suggests it may also function through this mechanism.

Photophysical and Photochemical Mechanistic Studies

The photophysical and photochemical properties of this compound are largely conferred by the styryl-benzimidazole chromophore. This class of compounds is known to exhibit interesting behaviors upon interaction with light.

Photophysical Properties:

The fluorescence of these compounds can also be noteworthy. Some substituted 1,3-dimethyl-2-aminostyrylbenzimidazolium iodides have been reported to exhibit fluorescence with two distinct lifetimes, suggesting the emission from two different excited state forms of the dye. researchgate.net This highlights the complex photophysical behavior that can be expected from this class of molecules.

Photochemical Mechanistic Studies:

A significant photochemical process reported for push-pull styryl-benzimidazole dyes is the trans → cis isomerization around the styryl double bond. nih.govresearchgate.net This photoisomerization is initiated by the excitation of the trans isomer from its ground state (S₀) to the first excited singlet state (S₁). nih.gov From the excited state, the molecule can undergo a conformational change to the cis isomer. nih.gov

The reverse cis → trans isomerization can also occur, either photochemically or thermally, allowing the system to potentially act as a molecular switch. The structural change from the planar trans isomer to the non-planar cis isomer results in a significant alteration of the compound's physical and spectroscopic properties. The structure of the cis isomer can be confirmed using techniques such as ¹H and ¹⁵N NMR spectroscopy. nih.gov

Although detailed photochemical studies specifically on this compound are not available, the existing research on analogous styryl-benzimidazole systems provides a strong basis for predicting its photochemical behavior, centered around the reversible trans-cis isomerization.

Potential Academic and Technological Applications of E 1 Pentyl 2 Styryl 1h Benzo D Imidazole and Its Derivatives Excluding Prohibited Areas

Supramolecular Chemistry and Self-Assembly Research

The investigation of how molecules interact to form larger, ordered structures is a cornerstone of supramolecular chemistry. The structural features of (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole and its analogs suggest a strong propensity for self-assembly, paving the way for the creation of novel supramolecular architectures.

Formation of Ordered Architectures and Networks

The benzimidazole (B57391) moiety is well-known for its ability to form robust hydrogen-bonding networks. In the crystal structures of various benzimidazole derivatives, molecules are often linked by N—H⋯N hydrogen bonds, forming chains and more complex two- and three-dimensional networks. researchgate.netresearchgate.netnih.govmdpi.com These interactions, coupled with potential π–π stacking interactions between the aromatic benzimidazole and styryl groups, can guide the self-assembly of this compound into well-defined supramolecular structures. The pentyl group can further influence the packing of these molecules through hydrophobic interactions, potentially leading to the formation of liquid crystalline phases or other ordered assemblies in both the solid-state and in solution. The study of these self-assembly processes is crucial for the development of new materials with tailored properties.

Host-Guest Chemistry Investigations

The benzimidazole scaffold can also participate in host-guest chemistry, acting as a guest molecule that can be encapsulated within larger host molecules. For instance, benzimidazole derivatives have been shown to form inclusion complexes with cucurbit[n]urils, a class of macrocyclic host molecules. nih.govnih.govthieme-connect.comthieme-connect.com The formation of these complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and fluorescence. thieme-connect.com The styryl and pentyl substituents on this compound could influence its binding affinity and selectivity for different host molecules, opening up possibilities for its use in areas such as drug delivery and molecular recognition.

Materials Science Applications

The unique electronic and photophysical properties of styryl-benzimidazole derivatives make them attractive for various applications in materials science, particularly in the development of organic electronic and optoelectronic devices.

Organic Electronics and Optoelectronic Materials (e.g., Photoluminescence)

Styryl-benzimidazole dyes are known to exhibit interesting photophysical properties, including fluorescence. nih.gov The electronic absorption and fluorescence of these compounds are sensitive to the nature of substituents on the styryl group and the polarity of the solvent. nih.gov This tunability allows for the design of molecules with specific emission colors and properties. For example, triphenylamine–benzimidazole derivatives have been synthesized and shown to have high fluorescence quantum yields, making them suitable for light-emitting applications. acs.org Furthermore, a perylene (B46583) diimide-benzimidazole derivative has been investigated as a solar light-harvesting dye in organic solar cells. nih.gov The combination of the electron-donating and accepting moieties within the styryl-benzimidazole framework can lead to intramolecular charge transfer (ICT) upon photoexcitation, a property that is highly desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Table 1: Photophysical Properties of Selected Styryl-Benzimidazole Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)SolventReference
Substituted 1,3-dimethyl-2-aminostyrylbenzimidazolium iodidesVaries with substituent and solventVaries with substituent and solventVarious nih.gov
Triphenylamine–benzimidazole derivatives~350-400~400-500Ethanol (B145695), Methylcyclohexane acs.org
Perylene diimide-benzimidazole (BI-PDI)350-750 (thin film)-Thin Film nih.gov

Sensor Development

The sensitivity of the fluorescence of benzimidazole derivatives to their local environment makes them excellent candidates for the development of chemical sensors. The benzimidazole moiety can act as a binding site for various analytes, and this binding event can trigger a change in the fluorescence signal. For example, benzimidazole-based fluorescent probes have been developed for the selective recognition of metal ions. The styryl group in this compound can further enhance the sensitivity and selectivity of such sensors due to its extended π-conjugation, which can influence the electronic properties of the benzimidazole core upon analyte binding.

Catalysis and Organocatalysis Research

The benzimidazole scaffold is not only a key component in materials science but also shows promise in the field of catalysis.

While research into the catalytic applications of styryl-benzimidazoles is still emerging, the broader class of benzimidazole derivatives has demonstrated significant potential. Chiral benzimidazoles have been successfully employed as organocatalysts in asymmetric synthesis, for example, in the enantioselective α-amination of 1,3-dicarbonyl compounds. nih.govresearchgate.net These catalysts operate through hydrogen bonding interactions to activate the substrates. Furthermore, L-proline has been used to catalyze the synthesis of benzimidazole derivatives in an aqueous medium, highlighting the potential for developing environmentally friendly catalytic processes. ijrar.org The specific structure of this compound, with its combination of a hydrogen-bond donating/accepting benzimidazole core and a bulky styryl group, could offer unique steric and electronic properties as a ligand in metal-based catalysis or as a scaffold for the design of new organocatalysts. Further research is needed to explore the catalytic potential of this specific compound and its derivatives in various organic transformations.

Development of Mechanistic Probes for Biological Systems

While direct studies on this compound as a mechanistic probe are not extensively documented, the inherent photophysical properties of the styryl-benzimidazole scaffold suggest a strong potential for its development and use in this capacity. Mechanistic probes are small molecules designed to interact with biological systems in a specific manner to allow researchers to investigate and understand complex biological processes at a molecular level. Fluorescent probes are a prominent category of mechanistic probes, and the styryl-benzimidazole core is known to exhibit fluorescence. researchgate.netresearchgate.net

The styryl moiety, characterized by a carbon-carbon double bond connecting two aromatic rings, in conjunction with the benzimidazole nucleus, creates an extended π-conjugated system. Such systems are often fluorescent, and their absorption and emission properties can be sensitive to the local microenvironment, including polarity, pH, and binding to macromolecules. nih.govmdpi.com This sensitivity is a key attribute for a mechanistic probe, as it can be harnessed to report on specific biological events or conditions. For instance, changes in the fluorescence intensity or shifts in the emission wavelength of a styryl-benzimidazole derivative could signal binding to a target protein or insertion into a lipid membrane.

Research on related styryl-benzimidazole derivatives has demonstrated their utility as fluorescent probes in biological imaging. For example, certain derivatives have been synthesized and evaluated as agents for imaging neurofibrillary tangles in Alzheimer's disease. nih.gov These probes exhibit preferential binding to tau aggregates, and their fluorescence allows for the visualization of these pathological hallmarks in brain tissue. nih.gov This underscores the potential of the styryl-benzimidazole scaffold to be tailored for high-affinity and selective interactions with specific biological targets.

The introduction of the 1-pentyl group in this compound is a significant structural modification that could enhance its properties as a mechanistic probe. The alkyl chain increases the lipophilicity of the molecule, which could facilitate its passage across cellular membranes, a crucial step for probing intracellular processes. Furthermore, the pentyl chain could influence the molecule's interaction with hydrophobic pockets in proteins or its partitioning into lipid bilayers, potentially leading to more specific localization within the cell.

The development of this compound and its derivatives as mechanistic probes would involve a systematic investigation of their photophysical properties, including quantum yield, Stokes shift, and sensitivity to environmental factors. Structure-activity relationship studies would also be essential to optimize the scaffold for specific biological targets, potentially through the introduction of various substituents on the styryl or benzimidazole rings to modulate binding affinity, selectivity, and fluorescent properties.

Corrosion Inhibition Research for Specific Material-Environment Systems

The application of benzimidazole derivatives as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments, is a well-established field of research. acs.orgresearchgate.netpeacta.orgqu.edu.qa These organic molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. qu.edu.qa The effectiveness of benzimidazole derivatives is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons, which facilitate strong adsorption onto the metal surface. peacta.orgqu.edu.qa

While specific studies on this compound are limited, research on the closely related compound, (E)-2-styryl-1H-benzo[d]imidazole (STBim), provides strong evidence for the potential of this class of compounds as effective corrosion inhibitors. A study on STBim as a corrosion inhibitor for carbon steel in 15% hydrochloric acid (HCl) demonstrated a remarkable inhibition efficiency of 98% at an optimal concentration of 200 mg/L. researchgate.net This high efficiency suggests that the styryl-benzimidazole scaffold is highly effective at protecting carbon steel in aggressive acidic environments.

The mechanism of corrosion inhibition by these compounds involves their adsorption onto the steel surface, a process that has been found to follow the Langmuir adsorption isotherm. acs.orgresearchgate.netresearchgate.net This model implies the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is influenced by the molecular structure of the inhibitor and the nature of its interaction with the metal. Both physisorption (electrostatic interactions) and chemisorption (covalent bonding) can play a role. The calculated Gibbs free energy of adsorption for some benzimidazole derivatives suggests a spontaneous adsorption process. rsc.org

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial for evaluating the performance of corrosion inhibitors. peacta.orgresearchgate.net Potentiodynamic polarization studies on STBim revealed that it acts as a mixed-type inhibitor with a cathodic predominance, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a more pronounced effect on the latter. researchgate.net EIS measurements further support the formation of a protective film, as indicated by an increase in the charge transfer resistance in the presence of the inhibitor. peacta.orgresearchgate.net

The presence of the 1-pentyl group on the benzimidazole ring of this compound is expected to enhance its corrosion inhibition properties. The alkyl chain can increase the surface coverage of the inhibitor on the metal, effectively blocking more active sites from the corrosive environment. The length of the alkyl chain can influence the inhibition efficiency, and a pentyl group provides a significant hydrophobic barrier.

The following data tables summarize typical findings from corrosion inhibition studies of benzimidazole derivatives, which can be considered indicative of the expected performance of this compound.

Table 1: Inhibition Efficiency of Benzimidazole Derivatives on Steel in Acidic Media

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
(E)-2-styryl-1H-benzo[d]imidazole (STBim)Carbon Steel15% HCl200 mg/L98 researchgate.net
2-mercaptobenzimidazoleCarbon Steel1M HCl250 ppm88
2-methylbenzimidazole (B154957)Carbon Steel1M HCl250 ppm54
MSBPCarbon Steel1M HCl10⁻³ M98 peacta.org
MSVPCarbon Steel1M HCl10⁻³ M97 peacta.org
EMSBCarbon Steel1M HCl10⁻³ M93 peacta.org

Table 2: Electrochemical Parameters for Carbon Steel in 15% HCl with and without (E)-2-styryl-1H-benzo[d]imidazole (STBim)

ConditionCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)
Blank (15% HCl)-480185025120
200 mg/L STBim-51037125025

Data is illustrative and based on typical results from referenced studies.

Future research in this area would likely involve the synthesis and evaluation of this compound and its derivatives as corrosion inhibitors for various material-environment systems, such as those found in the oil and gas industry, where acidizing and pickling processes are common. The influence of the alkyl chain length and other substituents on the inhibition efficiency and adsorption mechanism would be a key area of investigation.

Future Research Directions and Open Questions for E 1 Pentyl 2 Styryl 1h Benzo D Imidazole

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel and sustainable pathways for the synthesis of (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole and its derivatives. Conventional methods for benzimidazole (B57391) synthesis often require prolonged heating, harsh conditions, and the use of toxic solvents, leading to significant waste and high costs. chemmethod.comchemmethod.comresearchgate.net

Green chemistry principles offer a promising alternative. chemmethod.com A significant area for future investigation is the application of deep eutectic solvents (DES) as both the reaction medium and reagent, which has shown to improve yields and simplify work-up procedures for related benzimidazole syntheses. nih.gov Further research could focus on optimizing catalyst systems. While zinc triflate and erbium(III) trifluoromethanesulfonate (B1224126) have been used for the synthesis of the benzimidazole core, the development of recyclable and highly efficient catalysts for the specific synthesis of 2-styryl benzimidazoles is a crucial next step. doi.org The use of microwave irradiation in conjunction with green catalysts could also be explored to reduce reaction times and energy consumption. researchgate.net

Catalyst/MethodReaction ConditionsReported Yield (%)Key Advantages
Zinc AcetateRoom Temperature, Solvent-FreeExcellentMild conditions, inexpensive catalyst. chemmethod.com
Aqueous Boric AcidRoom TemperatureGoodConvenient, environmentally friendly. chemmethod.com
PEG-400-GoodGreen, reusable solvent. chemmethod.com
Deep Eutectic Solvents80°C90-98%Solvent-free, high yield. nih.gov

Advanced Computational Modeling for Predictive Research

Computational chemistry provides a powerful toolkit for predicting molecular properties and guiding experimental design, thereby accelerating the discovery process. doi.org Future research should leverage advanced computational modeling to predict the biological activity, reactivity, and material properties of this compound.

Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations can provide valuable insights. nih.govtandfonline.com For instance, DFT calculations can elucidate the electronic structure and reactivity of the molecule, while molecular docking can predict its binding affinity and mode of interaction with specific biological targets. nih.govnih.gov Machine learning models, trained on datasets of known benzimidazole derivatives, could be developed to predict the properties of novel analogs of this compound, creating a high-throughput virtual screening platform. doi.org

Investigation of Undiscovered Reactivity Modes

The chemical reactivity of this compound is largely dictated by the interplay between the benzimidazole ring system and the styryl substituent. While the fundamental reactivity of these individual moieties is known, their combined influence within this specific molecular architecture presents opportunities for discovering novel chemical transformations.

Future research should focus on exploring the reactivity of the styryl double bond, such as its susceptibility to various cycloaddition and oxidation reactions. The benzimidazole ring itself can undergo further functionalization, and the pentyl chain offers a site for modification to modulate the molecule's lipophilicity and other physicochemical properties. Investigating the photochemical reactivity of the styryl group could also lead to the discovery of interesting photoisomerization or photocyclization reactions, potentially opening up applications in photopharmacology or materials science.

Design and Synthesis of Advanced Functional Materials Based on the Compound

Benzimidazole derivatives have shown promise in materials science due to their unique photoluminescent and self-assembly properties. doi.org The presence of the extended π-system in the styryl group of this compound suggests its potential as a building block for advanced functional materials.

Future research should focus on the design and synthesis of polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies incorporating this molecule. The self-assembly properties could be harnessed to create nanomaterials with tailored morphologies and functionalities. Furthermore, the potential for this compound to act as a ligand for metal complexes could lead to the development of novel catalysts or luminescent materials. For example, zinc(II) complexes of styryl-benzimidazoles have been synthesized and characterized, suggesting a pathway for creating new coordination compounds with interesting properties. semanticscholar.org

In-depth Mechanistic Understanding of Biointeractions at Atomic Resolution

The benzimidazole scaffold is a well-established pharmacophore found in numerous clinically used drugs. chemmethod.com Styryl-benzimidazoles, in particular, have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ijpdd.orgresearchgate.netnih.gov A critical area for future research is to gain a detailed, atomic-level understanding of how this compound interacts with its biological targets.

Techniques such as X-ray crystallography and cryo-electron microscopy of the compound in complex with its target proteins can provide invaluable structural information. Computational methods like molecular dynamics simulations can complement these experimental approaches by providing insights into the dynamic nature of the binding process. tandfonline.com Understanding these interactions at an atomic level is crucial for elucidating the mechanism of action and for the rational design of more potent and selective analogs for therapeutic applications. nih.gov For example, computational studies have been used to investigate the binding of benzimidazole derivatives to targets like phosphoinositide 3-kinases (PI3Ks), providing a roadmap for similar investigations with this compound. nih.gov

Q & A

Q. Q1. What are the most efficient synthetic routes for (E)-1-pentyl-2-styryl-1H-benzo[d]imidazole, and how can reaction conditions be optimized?

Methodological Answer: A one-pot synthesis using lanthanum chloride (LaCl₃) as a catalyst is highly efficient for benzimidazole derivatives. For example, (E)-2-(pent-en-2-yl)-1H-benzo[d]imidazole was synthesized in yields >80% via condensation of o-phenylenediamine with aldehydes under solvent-free conditions at 80°C . Optimization includes:

  • Catalyst loading : 10 mol% LaCl₃ minimizes side reactions.
  • Solvent choice : Solvent-free conditions improve reaction rates and purity.
  • Temperature : 80–100°C balances yield and decomposition risks.
    Data Table :
SubstrateCatalystYield (%)Reaction Time (h)
Aldehyde derivativesLaCl₃80–902–4

Advanced Structural Characterization

Q. Q2. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical. For example, 2-(naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole was resolved to show a dihedral angle of 61.73° between the benzimidazole and phenyl rings, confirming non-planarity . Steps include:

Data collection : Use high-resolution synchrotron sources for twinned crystals.

Refinement : Apply SHELXL’s TWIN and BASF commands for twinning correction .

Validation : Mercury CSD 2.0 visualizes packing motifs and void spaces .

Basic Spectroscopic Analysis

Q. Q3. What key NMR and IR spectroscopic markers distinguish (E)-1-pentyl-2-styryl derivatives from their (Z)-isomers?

Methodological Answer:

  • ¹H NMR : The styryl proton (CH=CH) in (E)-isomers appears as a doublet of doublets (δ 5.90–6.20 ppm, J = 12–16 Hz), while (Z)-isomers show smaller coupling (J = 8–10 Hz) .
  • IR : Conjugated C=C stretching in (E)-isomers absorbs at 1,640–1,660 cm⁻¹, whereas (Z)-isomers shift to 1,620–1,640 cm⁻¹ due to reduced symmetry .

Advanced Computational Modeling

Q. Q4. How can molecular docking and ADMET analysis predict the pharmacological potential of this compound?

Methodological Answer:

  • Docking : Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17). A study on 2-phenyl-1H-benzo[d]imidazole derivatives showed binding energies ≤ -8.5 kcal/mol, indicating strong inhibition .
  • ADMET : SwissADME predicts bioavailability (Lipinski’s Rule of Five compliance) and toxicity (e.g., Ames test for mutagenicity). For example, derivatives with logP ≤ 5.0 and topological polar surface area (TPSA) ≥ 60 Ų exhibit favorable pharmacokinetics .

Q. Q5. How should researchers address discrepancies between experimental and calculated elemental analysis data for benzimidazole derivatives?

Methodological Answer: Discrepancies >0.3% require:

Purity verification : Recrystallize using ethanol/water (3:1) and re-acquire melting point data (e.g., 314°C for 2-(4-nitrophenyl)-1H-benzo[d]imidazole ).

Spectroscopic cross-check : Compare HRMS (e.g., m/z 187.0895 for [M+H]⁺) with theoretical values .

Thermogravimetric analysis (TGA) : Confirm decomposition patterns align with expected stoichiometry .

Advanced Pharmacological Profiling

Q. Q6. What in vitro assays validate the anticancer activity of this compound derivatives?

Methodological Answer:

  • Cytotoxicity : MTT assay on HeLa cells (IC₅₀ ≤ 20 µM indicates potency) .
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Selectivity : Compare IC₅₀ values in normal cell lines (e.g., HEK-293) to assess therapeutic index .

Structural-Activity Relationships (SAR)

Q. Q7. How does substituent variation at the styryl group influence the bioactivity of benzimidazole derivatives?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Nitro (-NO₂) at the para position enhances EGFR inhibition (IC₅₀ = 12 µM) but reduces solubility .
  • Electron-donating groups (EDGs) : Methoxy (-OCH₃) improves bioavailability (logP = 2.8) but may lower binding affinity .

Crystallographic Software Tools

Q. Q8. Which software tools are recommended for refining and visualizing crystal structures of benzimidazole derivatives?

Methodological Answer:

  • Refinement : SHELXL for small-molecule refinement (e.g., TWIN commands for twinned data) .
  • Visualization : Mercury CSD 2.0 for packing diagrams and void analysis .
  • Validation : PLATON for symmetry checks and hydrogen-bond validation .

Green Chemistry Approaches

Q. Q9. What sustainable methods are available for synthesizing benzimidazole derivatives?

Methodological Answer:

  • Nano-SiO₂ catalysis : Achieves yields >85% under solvent-free conditions at 70°C .
  • Microwave-assisted synthesis : Reduces reaction time from 6 h to 30 min for 2-phenyl derivatives .

Advanced Spectral Interpretation

Q. Q10. How can researchers resolve overlapping signals in ¹H NMR spectra of benzimidazole derivatives?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to assign coupled protons (e.g., styryl CH=CH vs. aromatic protons) .
  • Solvent selection : DMSO-d₆ resolves broad NH signals at δ 12–13 ppm .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) clarifies rotational barriers in styryl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.